Ofloxacin, D-

Description

A synthetic fluoroquinolone (FLUOROQUINOLONES) antibacterial agent that inhibits the supercoiling activity of bacterial DNA GYRASE, halting DNA REPLICATION.

Properties

IUPAC Name |

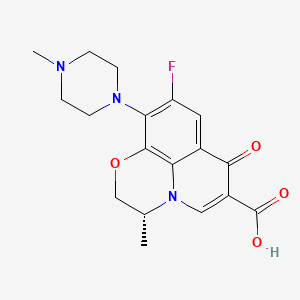

(2R)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDSWSVVBLHKDQ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058715 | |

| Record name | d-Levofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100986-86-5 | |

| Record name | (+)-Ofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100986-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Levofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100986865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Levofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | d-Levofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OFLOXACIN, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36OPE0O92Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of D-Ofloxacin

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of D-Ofloxacin, the (R)-(+)-enantiomer of ofloxacin. Ofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] While ofloxacin is a racemic mixture, its antibacterial activity is primarily attributed to the (S)-(-)-enantiomer (Levofloxacin), which is 8 to 128 times more potent than the D-enantiomer.[3][4] The study of D-Ofloxacin is crucial for understanding enantioselective activity, metabolism, and for ensuring the chiral purity of Levofloxacin products.[3]

Synthesis of D-Ofloxacin

The synthesis of enantiomerically pure D-Ofloxacin can be achieved through two primary strategies: asymmetric synthesis to create the chiral center stereoselectively, or resolution of a racemic mixture of ofloxacin. A common approach involves the stereoselective synthesis of the key chiral intermediate, (R)-7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine.

A representative asymmetric synthesis route starts from 2,3,4-trifluoronitrobenzene. The key step is a chiral Brønsted acid-catalyzed transfer hydrogenation to establish the stereocenter.[5]

Caption: General workflow for the asymmetric synthesis of D-Ofloxacin.

Experimental Protocol: Synthesis of Racemic Ofloxacin Intermediate

The following protocol describes a general, non-enantioselective synthesis of a key ofloxacin precursor starting from 2,3,4-trifluoronitrobenzene, which can then be subjected to chiral resolution.[6][7]

-

Step 1: Synthesis of 2-hydroxy-3,4-difluoronitrobenzene. 2,3,4-trifluoronitrobenzene is reacted with potassium hydroxide to yield 2-hydroxy-3,4-difluoronitrobenzene.[6]

-

Step 2: Ether Formation. The product from Step 1 is reacted with chloroacetone in the presence of potassium iodide and potassium carbonate to form the corresponding ether of hydroxyacetone.[6]

-

Step 3: Reductive Cyclization. The ether is reduced with hydrogen over a Raney nickel catalyst. This single step reduces the nitro group and facilitates cyclization to form the racemic 7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine.[6][7]

-

Step 4: Condensation and Cyclization. The benzoxazine derivative is reacted with diethyl ethoxymethylenemalonate. The resulting product is then cyclized using polyphosphoric acid at high temperatures to form the tricyclic core.[6]

-

Step 5: Hydrolysis. The ethyl ester of the tricyclic compound is hydrolyzed to the corresponding carboxylic acid.[6]

-

Step 6: Final Substitution. The acid is reacted with N-methylpiperazine, which substitutes the fluorine atom at the C10 position to yield racemic ofloxacin with a reported yield of up to 95.8%.[6]

Note: To obtain D-Ofloxacin, a chiral resolution step would be required, typically via diastereomeric salt formation or chiral chromatography.

Characterization of D-Ofloxacin

Comprehensive characterization is essential to confirm the chemical identity, purity, and enantiomeric integrity of D-Ofloxacin. Key analytical techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Enantiomeric Purity by Chiral HPLC

Chiral HPLC is the most critical method for separating and quantifying the enantiomers of ofloxacin, thereby determining the enantiomeric excess (ee) of a D-Ofloxacin sample.[8]

Caption: Workflow for determining enantiomeric purity using Chiral HPLC.

This protocol is based on a method developed for the baseline resolution of ofloxacin enantiomers.[9][10]

-

Instrumentation: Utilize a standard HPLC system equipped with a UV detector.

-

Mobile Phase: Prepare a mobile phase consisting of Hexane:Ethanol:Acetic Acid (60:40:0.1 v/v/v).[9]

-

Sample Preparation: Dissolve the D-Ofloxacin sample in the mobile phase to a concentration of approximately 0.2 mg/mL.[10]

-

Chromatographic Conditions:

-

Data Analysis: Integrate the peak areas for the D- (R) and S-enantiomers. Calculate the enantiomeric purity based on the relative peak areas.

| Parameter | Value | Reference |

| Column | Chiralcel OD-H | [9] |

| Mobile Phase | Hexane-Ethanol-Acetic Acid (60:40:0.1%) | [9] |

| Flow Rate | 0.5 mL/min | [9] |

| Temperature | 25 °C | [9] |

| Detection | 294 nm | [9] |

| Resolution Factor (Rs) | 2.43 | [9] |

| Selectivity Factor (α) | 1.15 | [9] |

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is used to confirm the molecular structure of D-Ofloxacin. The ¹H and ¹³C NMR spectra of the D- and S-enantiomers are identical; they can only be distinguished in a chiral environment.

-

Instrumentation: A 300, 400, or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve an accurately weighed sample of D-Ofloxacin in a suitable deuterated solvent, such as DMSO-d₆.

-

Data Acquisition: Acquire standard one-dimensional ¹H and ¹³C NMR spectra. Two-dimensional experiments like HSQC and HMBC can be used for unambiguous peak assignment.[11]

The ¹H-NMR spectrum of ofloxacin shows characteristic resonances for its aromatic, oxazine, and piperazine moieties.[11]

| Proton Assignment | Chemical Shift (ppm) Range | Reference |

| Aromatic Protons | 7.0 - 8.5 ppm | |

| Oxazine Protons | 4.0 - 5.0 ppm | [11] |

| Piperazine Protons | 2.5 - 4.0 ppm | [11] |

| Oxazine Methyl Protons | ~1.5 ppm | |

| N-CH₃ (Piperazine) | ~2.3 - 2.5 ppm | [10] |

Molecular Weight and Fragmentation by Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for confirming the molecular weight and structural integrity of D-Ofloxacin.

Caption: Logical workflow for the quantification of D-Ofloxacin by LC-MS/MS.

This protocol is adapted from methods for analyzing ofloxacin in biological matrices.[12][13]

-

Sample Preparation: Prepare a dilute solution (~1 µg/mL) of D-Ofloxacin in a mixture of Acetonitrile:Water (50:50).[10] For plasma samples, perform a protein precipitation step by adding ice-cold acetonitrile, vortexing, and centrifuging.[12][14]

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Ionization: Electrospray ionization in positive mode (ESI+).[12]

-

Mode: Multiple Reaction Monitoring (MRM) for quantification.

-

Transitions: Monitor the transition from the precursor ion [M+H]⁺ to specific product ions.

-

| Parameter | Value | Reference |

| Ionization Mode | Positive Electrospray (ESI+) | [12] |

| Precursor Ion [M+H]⁺ | m/z 362.2 | [15] |

| Product Ion 1 | m/z 318.2 | [15] |

| Product Ion 2 | m/z 261.1 | [15] |

| Capillary Voltage | 3.5 kV | [16] |

| Cone Voltage | 30 V | [16] |

Functional Group Identification by IR and UV-Vis Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the D-Ofloxacin molecule.

Data Presentation: Key IR Absorption Bands [17]

| Functional Group | Wavenumber (cm⁻¹) Range |

| O-H Stretch (Carboxylic Acid) | 3500 - 4000 |

| C=O Stretch (Carboxylic Acid) | 1650 - 1800 |

| C=O Stretch (Keto Group) | 1500 - 1650 |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Data Presentation: UV-Vis Absorption Maxima

| Transition | Wavelength (λmax) in Methanol |

| π-π | ~220 nm |

| n-π | ~299 - 312 nm |

Mechanism of Action

D-Ofloxacin, like other fluoroquinolones, exerts its antibacterial effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] Inhibition of these enzymes leads to the cessation of DNA replication and repair, ultimately resulting in rapid bacterial cell death.[18][19]

Caption: Inhibition of DNA Gyrase and Topoisomerase IV by D-Ofloxacin.

References

- 1. Ofloxacin - Wikipedia [en.wikipedia.org]

- 2. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Ofloxacin synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 9. Determination of enantio‐separation, absolute configuration and chiral recognition mechanism of ofloxacin and flumequine by HPLC and modeling studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Ofloxacin, D- | C18H20FN3O4 | CID 452723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Scholars@Duke publication: Ofloxacin: its pharmacology, pharmacokinetics, and potential for clinical application. [scholars.duke.edu]

- 19. Ofloxacin. A reappraisal of its antimicrobial activity, pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantiomeric Dichotomy: An In-depth Technical Guide to the Mechanism of Action of D-Ofloxacin

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Executive Summary

Ofloxacin, a second-generation fluoroquinolone antibiotic, is a racemic mixture of two enantiomers: levofloxacin (the S-(-)-isomer) and dextrofloxacin, or D-Ofloxacin (the R-(+)-isomer).[1] The antibacterial efficacy of ofloxacin is almost exclusively attributed to levofloxacin. This guide provides a comprehensive examination of the mechanism of action of D-Ofloxacin, contextualized by a comparative analysis with its potent stereoisomer, levofloxacin. The core mechanism of fluoroquinolones involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, and repair.[2][3] This document synthesizes quantitative data on their differential activities, details the experimental protocols for these assessments, and provides visual representations of the key molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

Fluoroquinolones exert their bactericidal effects by targeting and inhibiting two vital bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are responsible for managing the topological state of bacterial DNA, a critical process for cell survival.[4]

-

DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, relieving the torsional stress that arises during DNA replication and transcription.[2][5]

-

Topoisomerase IV: Predominantly in Gram-positive bacteria, topoisomerase IV is crucial for decatenating interlinked daughter chromosomes following DNA replication, ensuring proper segregation into daughter cells.[2][6]

The inhibitory action of fluoroquinolones involves the formation of a ternary complex with the enzyme and DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate it, leading to an accumulation of double-strand breaks, cessation of DNA synthesis, and ultimately, cell death.[4][7]

The significant difference in antibacterial potency between D-Ofloxacin and levofloxacin stems from the stereospecificity of their interaction with the target enzyme-DNA complex. The S-(-)-configuration of levofloxacin allows for a much more favorable and potent inhibitory binding compared to the R-(+)-configuration of D-Ofloxacin.[8]

Quantitative Data Presentation

The in vitro activity of D-Ofloxacin is markedly inferior to that of levofloxacin. This is evident from comparative analyses of their Minimum Inhibitory Concentrations (MICs) against various bacterial strains and their 50% inhibitory concentrations (IC50) against the target enzymes.

Comparative Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC values (in µg/mL) for D-Ofloxacin and levofloxacin against a range of Gram-positive and Gram-negative bacteria. A lower MIC value indicates greater antibacterial potency.

Table 1: Comparative MICs Against Gram-Positive Bacteria [8]

| Bacterial Species | Strain | Levofloxacin MIC (µg/mL) | D-Ofloxacin MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | 0.5 | 16 |

| Staphylococcus aureus | ATCC 29213 | 0.25 | 16 |

| Methicillin-Susceptible S. aureus (MSSA) (Clinical Isolates) | MIC90 | 0.5 | >64 |

| Methicillin-Resistant S. aureus (MRSA) (Clinical Isolates) | MIC90 | 16 | >64 |

| Coagulase-Negative Staphylococci (CNS) (Methicillin-Susceptible) | MIC90 | 1 | 64 |

Table 2: Comparative MICs Against Gram-Negative Bacteria (Inferred from Ofloxacin data)[8]

Direct comparative MIC data for D-Ofloxacin against Gram-negative bacteria is limited due to its recognized lack of significant activity. The data for ofloxacin (a 1:1 mixture of levofloxacin and D-Ofloxacin) can be used to infer the minimal contribution of the D-enantiomer.

| Bacterial Species | Strain | Levofloxacin MIC (µg/mL) | Ofloxacin MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 0.06 | 0.125 |

| Klebsiella pneumoniae | (Clinical Isolates) MIC90 | 0.25 | 0.5 |

| Pseudomonas aeruginosa | ATCC 27853 | 1 | 2 |

Comparative Enzyme Inhibition (IC50) Data

The disparity in antibacterial activity is a direct consequence of the differential inhibition of the target enzymes.

Table 3: Comparative IC50 Values Against E. coli DNA Gyrase [9]

| Compound | IC50 (µg/mL) |

| (-)-Ofloxacin (Levofloxacin) | 0.78 |

| (+/-)-Ofloxacin (Racemic) | 0.98 |

| (+)-Ofloxacin (D-Ofloxacin) | 7.24 |

| Norfloxacin | 0.78 |

| Ciprofloxacin | 1.15 |

Table 4: IC50 Values of Levofloxacin Against DNA Gyrase and Topoisomerase IV from Enterococcus faecalis [10]

| Enzyme | Levofloxacin IC50 (µg/mL) |

| DNA Gyrase | 28.1 |

| Topoisomerase IV | 8.49 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., D-Ofloxacin) and perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[11]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[11]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).[11]

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[11]

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[11]

-

Preparation of Agar Plates: Prepare serial twofold dilutions of the antimicrobial agent. Add a defined volume of each dilution to molten Mueller-Hinton Agar (MHA) and pour into sterile Petri dishes.[11]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Spot a standardized volume of the bacterial inoculum onto the surface of the agar plates containing different concentrations of the antimicrobial agent.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent on which no bacterial growth is observed.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[12]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl2, ATP, DTT, spermidine, bovine serum albumin, and the test compound at various concentrations.[12]

-

Enzyme and Substrate Addition: Add purified DNA gyrase and relaxed plasmid DNA (e.g., pBR322) to the reaction mixture to initiate the reaction.[12]

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes).[12]

-

Reaction Termination and Analysis: Stop the reaction (e.g., by adding a stop solution containing SDS and EDTA) and analyze the DNA topoisomers by agarose gel electrophoresis.[12]

-

Quantification: Visualize the DNA bands under UV light after staining with ethidium bromide. The amount of supercoiled DNA is quantified densitometrically to determine the extent of inhibition and calculate the IC50 value.[12]

Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase IV.[10]

-

Reaction Mixture Preparation: Similar to the gyrase assay, prepare a reaction mixture with appropriate buffer, salts, ATP, and the test compound.

-

Enzyme and Substrate Addition: Add purified topoisomerase IV and kDNA to the reaction mixture.[10]

-

Incubation: Incubate the reaction under optimal conditions for the enzyme.

-

Analysis: Separate the decatenated DNA minicircles from the kDNA network by agarose gel electrophoresis.

-

Quantification: Visualize and quantify the amount of decatenated product to determine the inhibitory activity and calculate the IC50 value.[10]

Visualizations

Signaling Pathways and Logical Relationships

Caption: Mechanism of action of D-Ofloxacin and Levofloxacin.

Experimental Workflows

Caption: Experimental workflow for MIC determination.

Caption: Workflow for topoisomerase inhibition assays.

Conclusion

The antibacterial activity of ofloxacin resides almost entirely in its S-(-)-enantiomer, levofloxacin. D-Ofloxacin exhibits significantly weaker inhibition of bacterial DNA gyrase and topoisomerase IV, resulting in substantially higher MIC values against a broad spectrum of bacteria. This in-depth analysis underscores the critical role of stereochemistry in drug-target interactions and highlights why levofloxacin, and not D-Ofloxacin, is the clinically effective component of ofloxacin. For drug development professionals, this serves as a clear example of the importance of chiral purity in optimizing pharmacological activity.

References

- 1. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Structural basis of topoisomerase targeting by delafloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones | Springer Nature Experiments [experiments.springernature.com]

- 7. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Inhibition of DNA gyrase by optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis of D-Ofloxacin

An In-depth Technical Guide to the Spectroscopic Analysis of D-Ofloxacin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ofloxacin, the dextrorotatory enantiomer of Ofloxacin, is a potent fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] Its efficacy and safety are intrinsically linked to its precise chemical structure and purity. Consequently, rigorous analytical characterization is a cornerstone of its development and quality control. This guide provides a comprehensive overview of the core spectroscopic techniques used to analyze D-Ofloxacin, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to equip researchers and professionals with the necessary information for robust and reliable analysis.

Introduction to D-Ofloxacin Analysis

Ofloxacin is a racemic mixture containing equal amounts of D-Ofloxacin (the R-enantiomer) and Levofloxacin (the S-enantiomer).[3] Spectroscopic analysis is fundamental to confirming the identity, structure, and purity of the D-Ofloxacin molecule. Each technique provides unique insights into its molecular architecture. UV-Vis spectroscopy elucidates the electronic transitions within the chromophore, FTIR identifies key functional groups, NMR spectroscopy maps the precise arrangement of atoms, and Mass Spectrometry determines the molecular weight and fragmentation pattern. This document outlines the application of these methods for a comprehensive characterization.

A general workflow for the spectroscopic analysis ensures a systematic and thorough characterization of the compound, from initial identity confirmation to detailed structural elucidation.

Caption: General workflow for the spectroscopic analysis of D-Ofloxacin.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and effective method for the quantitative analysis of D-Ofloxacin and for monitoring its stability. The technique relies on the absorption of ultraviolet or visible light by the molecule's chromophoric system, which corresponds to its π-electron system in the quinolone ring. The wavelength of maximum absorbance (λmax) is a key characteristic.

Experimental Protocol: UV-Vis Analysis

This protocol describes the determination of D-Ofloxacin's absorbance spectrum in an acidic medium.

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1601 or equivalent) with 1 cm quartz cells is required.

-

Reagent Preparation: Prepare a 0.1 M Hydrochloric Acid (HCl) solution by diluting concentrated HCl with distilled water.[4]

-

Standard Stock Solution Preparation: Accurately weigh 10 mg of D-Ofloxacin reference standard and transfer it to a 100 mL volumetric flask. Dissolve the compound in and dilute to volume with 0.1 M HCl to obtain a concentration of 100 µg/mL.

-

Working Standard Preparation: Dilute the stock solution with 0.1 M HCl to prepare working standards of appropriate concentrations (e.g., a common range is 2-15 µg/mL).[5][6] A 10 µg/mL solution is typically used for λmax determination.

-

Spectral Scanning: Scan the 10 µg/mL working standard solution from 400 nm to 200 nm against a 0.1 M HCl blank to determine the λmax.[7]

-

Analysis: Measure the absorbance of all standard and sample solutions at the determined λmax.

Quantitative Data: UV-Vis Spectroscopy

The λmax of D-Ofloxacin varies with the solvent due to solvatochromic effects.

| Solvent | Wavelength of Maximum Absorbance (λmax) | Reference(s) |

| 0.1 M HCl | 291-294 nm | [4][5] |

| 0.1 M NaOH | 287 nm | [4] |

| Methanol | 294-300 nm | [6] |

| Aqueous Acid | 225, 256, 326 nm | [8] |

| Aqueous Base | 288, 332 nm | [8] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an indispensable tool for identifying the functional groups present in the D-Ofloxacin molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending), a unique fingerprint spectrum is generated.

Experimental Protocol: FTIR Analysis

The analysis is typically performed on a solid sample using the KBr pellet technique.

-

Instrumentation: An FTIR spectrometer (e.g., Perkin Elmer Spectrum RX or equivalent) is used.[9]

-

Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the D-Ofloxacin sample with 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr).[10] Grind the mixture thoroughly in an agate mortar to a fine powder.

-

Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[9][10]

Quantitative Data: FTIR Spectroscopy

The FTIR spectrum of D-Ofloxacin exhibits several characteristic absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference(s) |

| 3500 - 4000 | O-H Stretch | Carboxylic Acid | |

| 1712 - 1717 | C=O Stretch | Carboxylic Acid | [10] |

| 1650 - 1800 | C=O Stretch | Carboxylic Acid | |

| 1500 - 1650 | C=O Stretch | Keto Group | |

| 1600 - 1650 | N-H Bend | Quinolone | [9] |

| 1450 - 1400 | C-H₂ Stretch | Benzoxazine Ring | [9] |

| 1145 - 890 | C-N Stretch | Piperazine Ring | [10] |

| 1050 - 1000 | C-F Stretch | Fluoro Group | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information for unambiguous structural elucidation of D-Ofloxacin by mapping the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker 300, 400, or 500 MHz) is used.

-

Sample Preparation: Dissolve approximately 5-10 mg of D-Ofloxacin in a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Water, D₂O) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For more detailed analysis, 2D correlation experiments such as HSQC (Heteronuclear Single-Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish ¹H-¹³C connectivities.

Quantitative Data: ¹H-NMR Spectroscopy

The ¹H-NMR spectrum can be divided into characteristic regions corresponding to different parts of the molecule.

| Chemical Shift (δ, ppm) | Proton Assignment | Molecular Moiety | Reference(s) |

| 7.0 - 8.5 | Aromatic Protons | Quinolone Ring System | |

| 4.0 - 5.0 | Oxazine Protons | Oxazine Ring | |

| 2.5 - 4.0 | Piperazine Protons | Piperazine Ring | |

| ~1.5 | Methyl Protons | Oxazine Methyl Group |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of D-Ofloxacin with high precision. When coupled with a separation technique like liquid chromatography (LC-MS), it provides exceptional sensitivity and selectivity for quantification, especially in complex matrices like biological fluids.

Experimental Protocol: LC-MS/MS Analysis

This protocol is adapted for the analysis of D-Ofloxacin in a plasma matrix, a common application in drug development.[11][12]

Caption: Workflow for D-Ofloxacin sample preparation from plasma for LC-MS/MS.

-

Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11][12]

-

Chromatography: A reversed-phase C18 column is typically used. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate with formic acid) and an organic solvent like acetonitrile.

-

Mass Spectrometry Parameters: The mass spectrometer is operated in positive ion ESI mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to a specific product ion.

Quantitative Data: Mass Spectrometry

The high-resolution mass and fragmentation pattern are key identifiers for D-Ofloxacin.

| Parameter | Ion (m/z) | Description | Reference(s) |

| Molecular Formula | C₁₈H₂₀FN₃O₄ | - | [1] |

| Molecular Weight | 361.4 g/mol | - | [1][3] |

| Precursor Ion [M+H]⁺ | 362.2 | Protonated molecule (Q1) | [11] |

| Product Ion | 318.1 | Major fragment after collision (Q3) | [11] |

| Product Ion | 261.1 | Secondary fragment | [1] |

Conclusion

The spectroscopic analysis of D-Ofloxacin is a multi-faceted process that leverages the strengths of several complementary techniques. UV-Vis spectroscopy provides a simple and robust method for quantification, while FTIR and NMR spectroscopy offer detailed insights into the molecular structure and functional group composition. Mass spectrometry confirms the molecular weight and is the gold standard for sensitive quantification in complex biological matrices. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers, enabling consistent, accurate, and reliable characterization of D-Ofloxacin in research, development, and quality control settings.

References

- 1. Ofloxacin, D- | C18H20FN3O4 | CID 452723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. asianpubs.org [asianpubs.org]

- 6. erpublications.com [erpublications.com]

- 7. primescholars.com [primescholars.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistryjournal.in [chemistryjournal.in]

- 10. sphinxsai.com [sphinxsai.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Crystallography and Molecular Structure of D-Ofloxacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic and molecular structure of D-Ofloxacin, the dextrorotatory enantiomer of ofloxacin. Ofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] Understanding the precise three-dimensional arrangement of D-Ofloxacin at the atomic level is crucial for comprehending its pharmacological activity, guiding drug design, and ensuring the quality control of pharmaceutical formulations.

Molecular Structure of D-Ofloxacin

D-Ofloxacin, also known as (R)-(+)-Ofloxacin, is a chiral molecule with the chemical formula C₁₈H₂₀FN₃O₄.[3] The molecule consists of a tricyclic core, which includes a quinolone ring system fused to an oxazine ring. A methyl group at the C-3 position of the oxazine ring is the source of its chirality. The molecular structure also features a fluorine atom attached to the quinolone ring and a methylpiperazinyl substituent.[1][4]

Table 1: Selected Bond Lengths and Angles of the Ofloxacin Molecule

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Lengths | ||||

| C-F | C | F | [Data unavailable] | |

| C=O (keto) | C | O | [Data unavailable] | |

| C=O (carboxyl) | C | O | [Data unavailable] | |

| C-N (piperazine) | C | N | [Data unavailable] | |

| Bond Angles | ||||

| O-C-C (carboxyl) | O | C | C | [Data unavailable] |

| C-N-C (piperazine) | C | N | C | [Data unavailable] |

| F-C-C | F | C | C | [Data unavailable] |

| Note: Specific experimental values for D-Ofloxacin require access to its refined crystallographic information file (CIF). The data for the closely related ofloxacin molecule can be found in the Cambridge Structural Database (CSD entry SOYBEN). |

Crystallography of D-Ofloxacin

The crystalline state of a pharmaceutical compound is critical as it influences properties such as solubility, stability, and bioavailability. X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid.

While a specific, publicly available crystal structure of unbound D-Ofloxacin is not readily found, the crystal structure of dextrofloxacin bound to a protein has been reported, confirming its ability to form a stable crystalline lattice.[5] Furthermore, the crystallographic data for anhydrous ofloxacin (the racemic mixture) has been determined and is available in the Crystallography Open Database (COD) under the entry ID 4502707.[6] This provides a foundational understanding of the packing of ofloxacin molecules in a crystal lattice.

Table 2: Crystallographic Data for Anhydrous Ofloxacin (Racemic)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 30.322(4) Å, b = 6.8607(8) Å, c = 16.9199(16) Å |

| α = 90°, β = 105.271(11)°, γ = 90° | |

| Unit Cell Volume | 3395.6(7) ų |

| Z (molecules per unit cell) | 8 |

| Source: Crystallography Open Database, COD ID: 4502707[6] |

Experimental Protocols

Synthesis and Crystallization

The synthesis of ofloxacin and its enantiomers is a multi-step process that has been well-documented in the scientific literature.[7][8][9] The final step in the synthesis of D-Ofloxacin typically involves the resolution of the racemic mixture or an asymmetric synthesis approach.

Crystallization is a critical step for obtaining high-purity D-Ofloxacin suitable for pharmaceutical use and structural analysis. The process generally involves dissolving the synthesized compound in a suitable solvent or a mixture of solvents and allowing the crystals to form as the solution cools or the solvent evaporates slowly. The choice of solvent is crucial and can influence the resulting crystal form (polymorph). Common solvents used for the crystallization of ofloxacin include ethanol and chloroform.[10] A general workflow for the synthesis and crystallization is outlined below.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the primary technique for elucidating the crystal structure of a material. For a detailed structural analysis, single-crystal X-ray diffraction is employed. However, for routine identification and quality control, X-ray powder diffraction (XRPD) is a powerful and more accessible tool.

A general experimental protocol for XRPD analysis of a fluoroquinolone antibiotic like D-Ofloxacin is as follows:

-

Sample Preparation: The crystalline D-Ofloxacin powder is gently ground to a fine, uniform powder to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

-

Instrument Setup: A powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is typically used. The instrument is calibrated using a standard reference material.

-

Data Collection: The sample is irradiated with the X-ray beam, and the diffracted X-rays are detected as a function of the diffraction angle (2θ). The data is typically collected over a 2θ range of 5° to 50° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the positions and intensities of the diffraction peaks. These are characteristic of the crystalline phase and can be used to determine the unit cell parameters.

Signaling Pathways and Biological Interactions

The biological activity of D-Ofloxacin is a consequence of its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to these enzymes, D-Ofloxacin stabilizes the enzyme-DNA complex, leading to breaks in the bacterial DNA and ultimately cell death.[11] The specific three-dimensional structure of D-Ofloxacin is critical for its precise binding to the active site of these enzymes.

The logical relationship illustrating the mechanism of action is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. Ofloxacin, D- | C18H20FN3O4 | CID 452723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. File:Ofloxacin enantiomers.svg - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. crystallography.net [crystallography.net]

- 7. CN101648960A - Method for preparing ofloxacin - Google Patents [patents.google.com]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 9. Synthesis and antibacterial activities of optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanism of differential activities of ofloxacin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the D-Ofloxacin DNA Gyrase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the D-Ofloxacin DNA gyrase inhibition assay, a critical tool in antimicrobial research and drug development. Ofloxacin is a fluoroquinolone antibiotic that targets bacterial DNA gyrase, an essential enzyme for DNA replication, transcription, and repair.[1][2] The drug is a racemic mixture, with the S-isomer, known as D-Ofloxacin or Levofloxacin, exhibiting significantly higher antibacterial activity than the R-isomer.[3][4] This differential activity is derived from its potent inhibitory effect on the target enzyme, DNA gyrase.[3] This document details the mechanism of inhibition, experimental protocols for its measurement, and quantitative data presentation.

Core Mechanism: How D-Ofloxacin Inhibits DNA Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is a vital enzyme responsible for introducing negative supercoils into DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[5][6][7] The enzyme functions as a tetramer composed of two GyrA and two GyrB subunits.[8]

D-Ofloxacin exerts its bactericidal effect by targeting this process. The mechanism involves:

-

Binding to the Enzyme-DNA Complex: D-Ofloxacin does not bind to the enzyme or DNA alone but specifically targets the transient complex formed between DNA gyrase and the DNA strand.[5][6]

-

Stabilization of the Cleavage Complex: The drug stabilizes this complex, trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[3][5]

-

Induction of Double-Strand Breaks: This stabilization prevents the completion of the supercoiling reaction, leading to an accumulation of double-strand DNA breaks.[6]

-

Cell Death: The resulting DNA damage triggers a cascade of events that ultimately leads to bacterial cell death.[6]

The S-isomer (D-Ofloxacin) demonstrates a much higher binding potency to the DNA-gyrase complex compared to the R-isomer, which accounts for its superior antibacterial activity.[3]

Caption: Mechanism of D-Ofloxacin inhibition of DNA gyrase.

Experimental Principles and Workflow

The standard method for assessing DNA gyrase inhibition is the supercoiling assay.[4] This assay measures the enzyme's ability to convert relaxed circular plasmid DNA into its negatively supercoiled form. In the presence of an inhibitor like D-Ofloxacin, this activity is reduced. The various forms of the plasmid DNA (supercoiled, relaxed, and nicked) can then be separated by agarose gel electrophoresis and quantified. The intensity of the supercoiled DNA band decreases as the concentration of the inhibitor increases.

An alternative, high-throughput method relies on fluorescence detection.[9] These assays use a DNA-intercalating dye whose fluorescence properties change depending on the topological state of the DNA, allowing for measurement in a microplate format.

Caption: General experimental workflow for the DNA gyrase inhibition assay.

Detailed Experimental Protocol: Gel-Based Supercoiling Assay

This protocol is a representative method for determining the inhibitory concentration (IC50) of D-Ofloxacin against E. coli DNA gyrase.

Materials and Reagents:

-

Enzyme: Purified E. coli DNA Gyrase (GyrA and GyrB subunits)

-

DNA Substrate: Relaxed pBR322 plasmid DNA (0.25-1 µg/µL)

-

Inhibitor: D-Ofloxacin (Levofloxacin) stock solution (e.g., in DMSO or water)

-

Assay Buffer (5x): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 25 mM DTT, 9 mM spermidine, 0.5 mg/mL BSA.[4]

-

ATP Solution: 7-10 mM ATP in water

-

Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT, 10% (v/v) Glycerol

-

Stop Buffer/Loading Dye (5x): 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[10]

-

Agarose, 10x TAE Buffer, Ethidium Bromide (or safer alternative like SYBR Safe)

-

Chloroform:isoamyl alcohol (24:1) (Optional, for deproteinization)

Equipment:

-

Microcentrifuge tubes

-

Incubator or water bath (37°C)

-

Agarose gel electrophoresis system

-

UV transilluminator and gel documentation system

Procedure:

-

Enzyme Titration (Initial Step): Before testing inhibitors, determine the optimal amount of DNA gyrase needed. Perform the assay without any inhibitor, using serial dilutions of the enzyme to find the lowest concentration that results in >90% conversion of relaxed to supercoiled DNA. This amount is defined as 1 unit of activity.

-

Reaction Setup: For each reaction, prepare a master mix in a microcentrifuge tube. For a final volume of 30 µL:

-

Water: to 30 µL

-

5x Assay Buffer: 6 µL

-

Relaxed pBR322 (1 µg): 1 µL

-

ATP Solution (to final 1.4 mM): 4.2 µL[4]

-

-

Inhibitor Addition: Add the desired volume of D-Ofloxacin dilution to each tube. Include a "no inhibitor" positive control (with enzyme) and a "no enzyme" negative control. Ensure the final solvent (e.g., DMSO) concentration is constant across all reactions and typically below 1-2%.

-

Enzyme Addition: Add 1 unit of pre-diluted DNA gyrase to each reaction tube (except the negative control). Mix gently.

-

Incubation: Incubate all tubes at 37°C for 30-60 minutes.[4][11]

-

Reaction Termination: Stop the reaction by adding 6 µL of 5x Stop Buffer/Loading Dye.[10] For cleaner results, an optional deproteinization step can be added: add 30 µL of chloroform:isoamyl alcohol, vortex, centrifuge, and use the upper aqueous phase.

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in 1x TAE buffer containing ethidium bromide (0.5 µg/mL).[10]

-

Load 20-25 µL of each reaction mixture into the wells.

-

Run the gel at a constant voltage (e.g., 90V) for approximately 90 minutes or until there is good separation between the supercoiled and relaxed DNA bands.

-

-

Visualization and Quantification:

-

Visualize the DNA bands using a UV transilluminator.

-

Capture an image of the gel.

-

Quantify the band intensities for both supercoiled and relaxed DNA in each lane using gel analysis software.

-

Calculate the percentage of inhibition for each D-Ofloxacin concentration relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Quantitative Data Presentation

The inhibitory activity of quinolones against DNA gyrase is stereospecific. D-Ofloxacin (the S- or levorotatory isomer) is significantly more potent than both the racemic mixture and the R-isomer.[3][12]

| Compound | Isomer | Target Enzyme | IC50 (µg/mL) | Reference |

| D-Ofloxacin | S-isomer (Levofloxacin) | E. coli DNA Gyrase | 2.50 ± 0.14 | [4] |

| Ofloxacin | Racemic Mixture (S/R) | E. coli DNA Gyrase | 6.20 ± 0.17 | [4] |

| (R)-Ofloxacin | R-isomer | E. coli DNA Gyrase | >100* | [3] |

Note: A specific IC50 value for the R-isomer is not provided in the search results, but its antibacterial activity is stated to be up to 2 orders of magnitude lower than the S-isomer, with binding to the gyrase-DNA complex being 12-fold weaker.[3]

References

- 1. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ofloxacin. A reappraisal of its antimicrobial activity, pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ofloxacin? [synapse.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. indexmedicus.afro.who.int [indexmedicus.afro.who.int]

- 8. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. profoldin.com [profoldin.com]

- 10. topogen.com [topogen.com]

- 11. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

D-Ofloxacin's Interaction with Topoisomerase IV: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ofloxacin, a widely utilized fluoroquinolone antibiotic, is a racemic mixture of two enantiomers: the pharmacologically active S-(-)-enantiomer, levofloxacin, and the significantly less active R-(+)-enantiomer, D-ofloxacin. This technical guide provides an in-depth analysis of the interaction between D-ofloxacin and its molecular target, bacterial topoisomerase IV. While levofloxacin potently inhibits this essential enzyme, leading to bacterial cell death, D-ofloxacin exhibits markedly reduced activity. This document details the mechanism of action, presents available quantitative data comparing the ofloxacin enantiomers, outlines key experimental protocols for assessing topoisomerase IV inhibition, and provides visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Targeting Bacterial Topoisomerase IV

Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are essential enzymes that modulate DNA topology, a critical process for DNA replication, repair, and chromosome segregation.[1] Fluoroquinolones exert their bactericidal effects by targeting these enzymes.[2]

Topoisomerase IV is a heterotetrameric enzyme (ParC2ParE2) responsible for decatenating (unlinking) intertwined daughter DNA molecules following replication.[1] This process is vital for proper chromosome segregation into daughter cells.

The mechanism of action of fluoroquinolones, including ofloxacin, involves the stabilization of a covalent complex between topoisomerase IV and DNA.[3] The enzyme normally creates a transient double-strand break in one DNA segment to allow another to pass through, after which it reseals the break. Fluoroquinolones bind to this enzyme-DNA complex, inhibiting the religation step. This trapping of the "cleavage complex" leads to an accumulation of double-stranded DNA breaks, which, if not repaired, are lethal to the bacterium.[1][3]

Stereochemistry plays a crucial role in the efficacy of ofloxacin. The S-(-)-enantiomer, levofloxacin, is responsible for the vast majority of the antibacterial activity.[4][5] The R-(+)-enantiomer, D-ofloxacin, demonstrates significantly lower affinity for the topoisomerase IV-DNA complex and consequently possesses weak antibacterial properties.[5]

Quantitative Data: In Vitro Inhibition of Topoisomerase IV

Quantitative data on the inhibitory activity of D-ofloxacin against purified topoisomerase IV is limited in publicly available literature, primarily due to its low potency. Research has predominantly focused on the more active S-enantiomer (levofloxacin) and the racemic mixture (ofloxacin). The available data consistently demonstrates the superior activity of levofloxacin.

| Compound | Organism | Enzyme | Assay Type | IC50 (µg/mL) | Reference |

| Levofloxacin | Enterococcus faecalis | Topoisomerase IV | Decatenation | 8.49 | [6] |

| Ciprofloxacin | Enterococcus faecalis | Topoisomerase IV | Decatenation | 9.30 | [6] |

| Sparfloxacin | Enterococcus faecalis | Topoisomerase IV | Decatenation | 19.1 | [6] |

| Gatifloxacin | Enterococcus faecalis | Topoisomerase IV | Decatenation | 4.24 | [6] |

| Tosufloxacin | Enterococcus faecalis | Topoisomerase IV | Decatenation | 3.89 | [6] |

| D-Ofloxacin | Staphylococcus aureus | - | Agar Dilution (MIC) | Little to no activity | [5] |

| (S)-Ofloxacin | Escherichia coli | DNA Gyrase-DNA Complex | Competition Assay | 12-fold higher binding affinity than (R)-Ofloxacin | [4] |

Signaling Pathways and Experimental Workflows

Mechanism of D-Ofloxacin Targeting Topoisomerase IV

The following diagram illustrates the molecular interactions involved in the inhibition of topoisomerase IV by fluoroquinolones like ofloxacin.

Caption: D-Ofloxacin weakly binds to and inefficiently stabilizes the Topoisomerase IV-DNA cleavage complex.

Experimental Workflow: Topoisomerase IV Inhibition Assays

The following diagram outlines a typical workflow for determining the inhibitory activity of a compound like D-ofloxacin against topoisomerase IV.

Caption: A generalized workflow for assessing Topoisomerase IV inhibition, from reagent preparation to IC50 calculation.

Experimental Protocols

The inhibitory effect of D-ofloxacin on topoisomerase IV can be assessed using two primary in vitro assays: the DNA decatenation assay and the DNA cleavage assay.

Topoisomerase IV DNA Decatenation Assay

This assay measures the ability of topoisomerase IV to resolve catenated DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. The inhibition of this activity by a compound is then quantified.

a) Materials:

-

Purified bacterial topoisomerase IV (ParC and ParE subunits)

-

Kinetoplast DNA (kDNA)

-

5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM MgCl₂, 5 mM DTT, 2.5 mM ATP)

-

D-Ofloxacin stock solution and serial dilutions

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

TAE or TBE buffer

-

DNA stain (e.g., ethidium bromide or SYBR Green)

b) Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine 4 µL of 5X Assay Buffer, kDNA (e.g., 200 ng), and variable concentrations of D-ofloxacin.

-

Add sterile deionized water to bring the volume to 19 µL.

-

Initiate the reaction by adding 1 µL of purified topoisomerase IV.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage until adequate separation of decatenated minicircles from the kDNA network is achieved.

-

Stain the gel with a suitable DNA stain and visualize under UV light.

-

Quantify the amount of decatenated DNA in each lane using densitometry.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the D-ofloxacin concentration.

Topoisomerase IV-Mediated DNA Cleavage Assay

This assay directly measures the ability of a compound to stabilize the covalent enzyme-DNA cleavage complex, resulting in the linearization of plasmid DNA.

a) Materials:

-

Purified bacterial topoisomerase IV

-

Supercoiled plasmid DNA (e.g., pBR322)

-

5X Cleavage Buffer (similar to decatenation buffer but may have optimized ion concentrations)

-

D-Ofloxacin stock solution and serial dilutions

-

Sodium Dodecyl Sulfate (SDS) solution (e.g., 10%)

-

Proteinase K

-

Agarose

-

TAE or TBE buffer

-

DNA stain

b) Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine 4 µL of 5X Cleavage Buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and variable concentrations of D-ofloxacin.

-

Add sterile deionized water to bring the volume to 19 µL.

-

Add 1 µL of purified topoisomerase IV and incubate at 37°C for 60 minutes.

-

Add 2 µL of 10% SDS and 1 µL of proteinase K (e.g., 20 mg/mL) to each reaction to digest the protein.

-

Incubate at 37°C for an additional 30-60 minutes.

-

Add loading dye and load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate linear, nicked, and supercoiled DNA isoforms.

-

Stain the gel and visualize.

-

Quantify the amount of linear DNA, which represents the cleaved complex.

-

The concentration of D-ofloxacin that produces the maximum amount of cleaved complex can be determined.

Conclusion

D-ofloxacin, the R-(+)-enantiomer of ofloxacin, demonstrates substantially weaker inhibitory activity against bacterial topoisomerase IV compared to its S-(-)-enantiomer, levofloxacin. This difference in potency is attributed to a lower binding affinity for the topoisomerase IV-DNA cleavage complex, resulting in inefficient stabilization of this complex and, consequently, poor antibacterial efficacy. The experimental protocols detailed herein provide a framework for the continued investigation and quantitative comparison of fluoroquinolone enantiomers and other novel inhibitors targeting this critical bacterial enzyme. A thorough understanding of the stereochemical requirements for potent topoisomerase IV inhibition is essential for the rational design of new and more effective antibacterial agents.

References

- 1. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of differential activities of ofloxacin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-vitro activity of ofloxacin, levofloxacin and D-ofloxacin against staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

The Enantiomeric Divide: A Technical Guide to the Structure-Activity Relationship of D-Ofloxacin

For Researchers, Scientists, and Drug Development Professionals

Ofloxacin, a second-generation fluoroquinolone antibiotic, exists as a racemic mixture of two enantiomers: the S-(-)-isomer, levofloxacin, and the R-(+)-isomer, dextrofloxacin (D-Ofloxacin). The stereochemistry at the C-3 position of the oxazine ring plays a pivotal role in its antibacterial efficacy. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of D-Ofloxacin, highlighting the profound impact of its chirality on its biological activity.

Core Principles of Quinolone SAR

The antibacterial prowess of the quinolone class of antibiotics is dictated by the substituents at various positions of its bicyclic aromatic core. Key positions influencing the activity of these compounds include:

-

N-1 Position: A cyclopropyl group at this position, as seen in ciprofloxacin, generally enhances potency against both Gram-negative and Gram-positive bacteria. An ethyl group, present in norfloxacin, also confers good activity.

-

C-3 Carboxylic Acid and C-4 Carbonyl Groups: These functionalities are essential for the binding of the drug to the DNA gyrase-DNA complex and are critical for antibacterial activity. Modification of the C-3 carboxylic acid group typically leads to a decrease in activity.[1]

-

C-6 Fluoro Group: The presence of a fluorine atom at this position significantly increases the lipophilicity and, consequently, the potency and activity of the fluoroquinolone.

-

C-7 Position: The introduction of a piperazine ring at this position is crucial for potent activity, particularly against Pseudomonas aeruginosa.

-

C-8 Position: Modifications at this position can enhance activity and reduce the emergence of resistance. For instance, a methoxy group can improve activity against Gram-positive bacteria.

The Decisive Role of Chirality in Ofloxacin's Activity

Experimental data unequivocally demonstrates that the antibacterial activity of ofloxacin resides almost exclusively in its S-(-)-enantiomer, levofloxacin.[2] Levofloxacin is reported to be 8 to 128 times more potent than D-Ofloxacin.[3] This stark difference in potency is attributed to the stereospecific interaction with the target enzymes, DNA gyrase and topoisomerase IV. The S-(-)-configuration of levofloxacin allows for a more favorable binding to the enzyme-DNA complex, leading to a more potent inhibitory effect.[2]

Quantitative Analysis of Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for D-Ofloxacin and Levofloxacin against a range of bacterial strains. A lower MIC value indicates greater antibacterial potency.

Table 1: MIC Values against Gram-Positive Bacteria [2]

| Bacterial Species | Strain | Levofloxacin MIC (µg/mL) | D-Ofloxacin MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | 0.5 | 16 |

| Staphylococcus aureus | ATCC 29213 | 0.25 | 16 |

| Methicillin-Susceptible S. aureus (MSSA) (Clinical Isolates) | MIC90 | 0.5 | >64 |

| Methicillin-Resistant S. aureus (MRSA) (Clinical Isolates) | MIC90 | 16 | >64 |

| Coagulase-Negative Staphylococci (CNS) (Methicillin-Susceptible) | MIC90 | 1 | 64 |

Table 2: MIC Values against Gram-Negative Bacteria [2]

| Bacterial Species | Strain | Levofloxacin MIC (µg/mL) | Ofloxacin MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 0.06 | 0.12 |

| Klebsiella pneumoniae | ATCC 700603 | 0.12 | 0.25 |

| Pseudomonas aeruginosa | ATCC 27853 | 1 | 2 |

| Haemophilus influenzae | (Clinical Isolates) | 0.015 | 0.03 |

| Moraxella catarrhalis | (Clinical Isolates) | 0.03 | 0.06 |

Note: Direct comparative MIC data for D-Ofloxacin against Gram-negative bacteria is limited due to its minimal activity. The data for Ofloxacin (a 1:1 mixture of Levofloxacin and D-Ofloxacin) is provided to infer the negligible contribution of the D-enantiomer.

Inhibition of Target Enzymes: DNA Gyrase and Topoisomerase IV

The primary mechanism of action of ofloxacin is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are essential for DNA replication, transcription, repair, and recombination. The differential potency of the ofloxacin enantiomers is also evident in their ability to inhibit these enzymes.

Table 3: Inhibition of E. coli DNA Gyrase [4]

| Compound | IC50 (µg/mL) |

| (-)-Ofloxacin (Levofloxacin) | 0.78 |

| (+/-)-Ofloxacin (Racemic) | 0.98 |

| (+)-Ofloxacin (D-Ofloxacin) | 7.24 |

| Norfloxacin | 0.78 |

| Ciprofloxacin | 1.15 |

Experimental Protocols

Synthesis of Ofloxacin Analogs

A common method for the synthesis of the quinolone core is the Gould-Jacobs reaction. A general protocol for synthesizing ofloxacin derivatives involves the following key steps:

-

Condensation: Reaction of a substituted aniline with diethyl ethoxymethylenemalonate (EMME).

-

Cyclization: Thermal cyclization of the resulting intermediate to form the quinolone ring.

-

Hydrolysis: Saponification of the ester to the carboxylic acid.

-

N-Alkylation/Arylation: Introduction of the desired substituent at the N-1 position.

-

Nucleophilic Aromatic Substitution: Introduction of the C-7 substituent, typically a piperazine derivative.

For the synthesis of ofloxacin, a key intermediate is (±)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, which is then reacted with N-methylpiperazine.[5]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using standardized methods such as broth microdilution or agar dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method:

-

Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35 ± 2°C for 16-20 hours.

-

Reading of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[6]

DNA Gyrase and Topoisomerase IV Inhibition Assays

The inhibitory activity of compounds against these enzymes is typically assessed by measuring their effect on DNA supercoiling (for DNA gyrase) or decatenation (for topoisomerase IV).

DNA Gyrase Supercoiling Assay:

-

Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase, ATP, and varying concentrations of the test compound in a suitable buffer.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

-

Quantification: The amount of supercoiled DNA is quantified using densitometry to determine the concentration of the compound that inhibits the enzyme activity by 50% (IC50).

Visualizing the Mechanism and Workflow

Caption: Mechanism of D-Ofloxacin's antibacterial action.

Caption: A typical workflow for D-Ofloxacin SAR studies.

Conclusion

The structure-activity relationship of D-Ofloxacin is a clear demonstration of the importance of stereochemistry in drug design. While the racemic mixture of ofloxacin has been a clinically useful antibiotic, the antibacterial activity is overwhelmingly attributed to the S-(-)-enantiomer, levofloxacin. D-Ofloxacin exhibits significantly weaker antibacterial and enzyme-inhibitory activity. This understanding is crucial for the rational design of new quinolone antibiotics with improved potency and selectivity. Future research in this area may focus on the synthesis of novel analogs with modifications at key positions of the quinolone scaffold, while maintaining the optimal stereochemistry for enhanced interaction with bacterial topoisomerases.

References

- 1. Novel ofloxacin derivatives: synthesis, antimycobacterial and toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of DNA gyrase by optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide: The In Vitro Antibacterial Spectrum of D-Ofloxacin

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Stereochemistry in Ofloxacin's Activity

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic widely recognized for its efficacy against a range of bacterial pathogens.[1][2] Structurally, ofloxacin is a racemic mixture, meaning it is composed of equal parts of two stereoisomers: the dextrorotatory R-(+)-isomer, known as D-Ofloxacin, and the levorotatory S-(-)-isomer, known as L-Ofloxacin or, more commonly, Levofloxacin.[3][4]

The antibacterial potency of ofloxacin is almost entirely attributable to the L-isomer (Levofloxacin).[3] Extensive in vitro studies have demonstrated that L-Ofloxacin is significantly more active than its dextro-enantiomer. The S-isomer (Levofloxacin) has been shown to be 8 to 128 times more potent than the R-isomer (D-Ofloxacin) and approximately twice as active as the racemic mixture.[3][4] Consequently, D-Ofloxacin is considered the less active component of the racemate.

This guide provides a comprehensive overview of the in vitro antibacterial spectrum of D-Ofloxacin, presented in the context of its more active counterparts, L-Ofloxacin (Levofloxacin) and the racemic Ofloxacin, to offer a complete picture for research and development professionals.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Like other fluoroquinolones, ofloxacin's bactericidal effect is achieved by targeting essential bacterial enzymes responsible for DNA replication and repair.[5] The primary targets are two type II topoisomerases: DNA gyrase and topoisomerase IV.[6][7][8]

-

DNA Gyrase: This enzyme is critical for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[5][8]

-

Topoisomerase IV: This enzyme's key function is to separate interlinked daughter DNA chromosomes following replication, enabling proper segregation into daughter cells.[5][8]

Ofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands.[8] This action leads to a cascade of events, including the cessation of DNA replication and the accumulation of DNA damage, which ultimately results in rapid bacterial cell death.[5] The differential activity between the D- and L-isomers is attributed to the stereospecific fit and binding affinity to these target enzymes.

Caption: Mechanism of action of D-Ofloxacin targeting bacterial topoisomerases.

Data Presentation: In Vitro Antibacterial Spectrum

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Ofloxacin and its isomers against a range of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] Due to the scarcity of direct MIC data for D-Ofloxacin, its activity is often presented relative to L-Ofloxacin.

Table 1: In Vitro Activity Against Gram-Positive Bacteria

| Bacterial Species | Strain | Ofloxacin MIC (µg/mL) | Levofloxacin (L-Ofloxacin) MIC (µg/mL) | D-Ofloxacin Activity Note |

| Staphylococcus aureus (Methicillin-Susceptible) | ATCC 29213 | 0.12 - 0.5[3][9] | - | Levofloxacin is 2-4 times more active than Ciprofloxacin against S. aureus.[10] |

| Staphylococcus aureus (Methicillin-Resistant) | Clinical Isolates | MIC90: 2.0[11] | - | D-Ofloxacin is significantly less active. |

| Coagulase-Negative Staphylococci | Clinical Isolates | - | - | Levofloxacin is 2-8 times more active than Ciprofloxacin against these strains.[10] |

| Streptococcus pneumoniae | Clinical Isolates | - | MIC90: 1.0 - 2.0[10] | Levofloxacin is generally twice as active as Ofloxacin.[12] |

| Streptococcus pyogenes | Clinical Isolates | - | MIC90: 0.5[13] | D-Ofloxacin is significantly less active. |

| Enterococcus faecalis | ATCC 29212 | 1.0 - 4.0[9] | - | Resistance to Levofloxacin is infrequent in vancomycin-susceptible strains.[12] |

| Enterococcus faecium | Clinical Isolates | MIC90: 8.0[11] | - | Resistance is more common in vancomycin-resistant strains.[12] |

Table 2: In Vitro Activity Against Gram-Negative Bacteria

| Bacterial Species | Strain | Ofloxacin MIC (µg/mL) | Levofloxacin (L-Ofloxacin) MIC (µg/mL) | D-Ofloxacin Activity Note |

| Escherichia coli | ATCC 25922 | 0.03 - 0.06[3][9] | - | Levofloxacin is generally as active or up to 4x more active than Ofloxacin.[10] |

| Enterobacteriaceae (general) | Clinical Isolates | 0.05 - 3.12[14][15] | MIC90: ≤ 1.0[13] | The S-isomer is 8 to 128 times more potent than the R-isomer.[3] |

| Pseudomonas aeruginosa | ATCC 27853 | 1.0 - 4.0[9] | - | Ofloxacin inhibited 80% of tested strains at 3.12 µg/mL.[14][15] |

| Acinetobacter spp. | Clinical Isolates | MIC90: 3.12[14][15] | - | Levofloxacin is 2-8 times more active than Ciprofloxacin against these strains.[10] |

| Haemophilus influenzae | Clinical Isolates | Highly Active[16] | - | D-Ofloxacin is significantly less active. |

| Neisseria spp. | Clinical Isolates | Highly Active[16] | - | D-Ofloxacin is significantly less active. |

| Bacteroides fragilis | Clinical Isolates | - | 4.0[13] | D-Ofloxacin is significantly less active. |

Experimental Protocols: MIC Determination

The determination of a compound's antibacterial activity relies on standardized and reproducible experimental protocols.[3] The two most common methods for determining the Minimum Inhibitory Concentration (MIC) are the broth microdilution and agar dilution methods.[17]

Broth Microdilution Method

This technique is widely used to determine the MIC of an antimicrobial agent in a liquid growth medium.[3]

Protocol:

-

Preparation of Materials: Aseptic 96-well microtiter plates, appropriate growth medium (e.g., Mueller-Hinton Broth), a standardized bacterial inoculum (adjusted to approximately 5 x 10^5 CFU/mL), and a stock solution of the antimicrobial agent are required.[3][18]

-

Serial Dilution: A two-fold serial dilution of the antimicrobial agent is performed across the wells of the microtiter plate using the growth medium, creating a gradient of drug concentrations.[3]

-

Inoculation: Each well (except for sterility controls) is inoculated with the standardized suspension of the test microorganism.[3]

-

Incubation: The microtiter plate is incubated under appropriate conditions, typically at 35-37°C for 18-24 hours.[3][18]

-

Determination of MIC: Following incubation, the wells are visually inspected for turbidity (a sign of bacterial growth). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[3] Results can also be quantified using a spectrophotometer to measure optical density.[3]

Caption: Experimental workflow for the Broth Microdilution MIC assay.

Agar Dilution Method

Considered a gold standard for susceptibility testing, this method involves incorporating the antimicrobial agent directly into the agar medium.[17]

Protocol:

-

Plate Preparation: A series of Mueller-Hinton agar plates are prepared, each containing a specific, decreasing concentration of the antimicrobial agent. A growth control plate with no agent is also prepared.[17]

-

Inoculum Preparation: A bacterial suspension is prepared and standardized to a specific density, often 1 x 10^4 CFU per spot.[18]

-

Inoculation: A small, fixed volume of the standardized inoculum is spotted onto the surface of each agar plate. Multiple strains can be tested on a single plate.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours.[18]

-

Determination of MIC: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits any visible growth on the agar surface.[17]

Summary and Conclusion